4-(Aziridin-1-yl)-2H-1-benzopyran-2-one, also known as 4-aziridin-1-ylchromen-2-one, is a compound that features an aziridine ring fused to a benzopyran structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C13H13NO4, and it has a molecular weight of 247.25 g/mol.
The compound can be synthesized through various chemical methods, primarily involving the reaction of chromenone derivatives with aziridine. It has been noted in several research publications and chemical databases, highlighting its relevance in synthetic organic chemistry and pharmacology.
4-(Aziridin-1-yl)-2H-1-benzopyran-2-one belongs to the class of heterocyclic compounds due to the presence of the aziridine ring. It is categorized under benzopyrans, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-(Aziridin-1-yl)-2H-1-benzopyran-2-one typically involves the following steps:
The reaction conditions can be optimized for yield and purity through techniques such as continuous flow reactors or by employing green chemistry principles to minimize environmental impact.
The molecular structure of 4-(Aziridin-1-yl)-2H-1-benzopyran-2-one can be represented as follows:
COC1=C(C2=C(C=C1)C(=CC(=O)O2)N3CC3)OCThis structure showcases the benzopyran core along with the aziridine moiety, contributing to its unique chemical properties and potential reactivity.
The compound has a CAS number of 3613-10-3, which is useful for identifying it in chemical databases.
4-(Aziridin-1-yl)-2H-1-benzopyran-2-one can undergo several types of chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives with desired properties.
The physical properties include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO4 |
| Molecular Weight | 247.25 g/mol |
| CAS Number | 3613-10-3 |
| Solubility | Typically soluble in organic solvents |
These properties are crucial for understanding its behavior in different environments and its interactions with other substances.
4-(Aziridin-1-yl)-2H-1-benzopyran-2-one has potential applications in:
CAS No.: 64726-91-6
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9